molecular formula C8H9Li B8471337 3,5-Dimethylphenyllithium CAS No. 95070-94-3

3,5-Dimethylphenyllithium

Cat. No.: B8471337
CAS No.: 95070-94-3
M. Wt: 112.1 g/mol
InChI Key: GGJTZEJKXAPDHY-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyllithium is an organolithium reagent characterized by two methyl substituents at the 3- and 5-positions of the benzene ring. This compound is widely utilized in synthetic organic chemistry for its nucleophilic reactivity, particularly in cross-coupling and transmetalation reactions. Its structure imparts unique steric and electronic properties, distinguishing it from other aryllithium derivatives. The meta-substituted methyl groups reduce steric hindrance compared to ortho-substituted analogs, enabling selective reactivity in complex reaction systems .

Properties

CAS No.

95070-94-3

Molecular Formula

C8H9Li

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h4-6H,1-2H3;/q-1;+1

InChI Key

GGJTZEJKXAPDHY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC(=C[C-]=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences with 2,6-Dimethylphenyllithium

The positional isomerism between 3,5-dimethylphenyllithium and 2,6-dimethylphenyllithium significantly impacts their chemical behavior. Key differences include:

Property This compound 2,6-Dimethylphenyllithium
Substituent Positions Meta (3,5-) Ortho (2,6-)
Steric Hindrance Lower due to meta substitution Higher due to proximal ortho groups
Reactivity with Cp₂ZrCl₂ Reacts preferentially Unreactive under same conditions
Transmetalation Selectivity Forms diarylzirconium species Remains unreacted for later steps

In a chemoselective transmetalation study, this compound reacted with Cp₂ZrCl₂ to yield a less reactive diarylzirconium intermediate, while 2,6-dimethylphenyllithium remained untouched. This selectivity enables sequential functionalization in multi-step syntheses .

Comparison with Other Aryllithium Reagents

  • Phenyllithium (Unsubstituted) : Lacks methyl groups, leading to higher electrophilicity but lower steric protection. This makes it more reactive but less selective in crowded reaction environments.
  • 3,5-Dimethoxybenzyllithium : Electron-donating methoxy groups enhance nucleophilicity but introduce different steric profiles, altering substrate compatibility.
  • 3,5-Dimethylbenzoic Acid Derivatives: While structurally related, these lack the lithium center, rendering them non-nucleophilic and more suited for acid-base or coordination chemistry (e.g., in nickel(II) complexes, as seen in ).

Thermodynamic and Kinetic Considerations

This compound’s lower steric strain compared to ortho-substituted analogs reduces activation barriers in transmetalation. For example, its reaction with Cp₂ZrCl₂ proceeds without competitive side reactions, a critical advantage in catalysis and polymer chemistry. In contrast, bulkier analogs like 2,6-dimethylphenyllithium exhibit slower kinetics due to steric clashes with electrophiles.

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